2'-Deoxy-N-(2-hydroxyethyl)cytidine

DNA adduct stability regioisomer comparison hydrolytic deamination

2′-Deoxy-N-(2-hydroxyethyl)cytidine (CAS 53213-04-0) is a synthetic pyrimidine 2′-deoxynucleoside belonging to the N4-substituted cytidine analog class. The compound bears a 2-hydroxyethyl group on the exocyclic N4-amino position of the cytosine base, yielding a molecular formula of C₁₁H₁₇N₃O₅ and a molecular weight of 271.27 g/mol.

Molecular Formula C11H17N3O5
Molecular Weight 271.27 g/mol
CAS No. 53213-04-0
Cat. No. B14643646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxy-N-(2-hydroxyethyl)cytidine
CAS53213-04-0
Molecular FormulaC11H17N3O5
Molecular Weight271.27 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC(=NC2=O)NCCO)CO)O
InChIInChI=1S/C11H17N3O5/c15-4-2-12-9-1-3-14(11(18)13-9)10-5-7(17)8(6-16)19-10/h1,3,7-8,10,15-17H,2,4-6H2,(H,12,13,18)/t7-,8+,10+/m0/s1
InChIKeyFZPUAEKFEQFBAR-QXFUBDJGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Spec 2′-Deoxy-N-(2-hydroxyethyl)cytidine – N4-Modified Cytidine Analog for DNA Adduct and Oligonucleotide Research


2′-Deoxy-N-(2-hydroxyethyl)cytidine (CAS 53213-04-0) is a synthetic pyrimidine 2′-deoxynucleoside belonging to the N4-substituted cytidine analog class. The compound bears a 2-hydroxyethyl group on the exocyclic N4-amino position of the cytosine base, yielding a molecular formula of C₁₁H₁₇N₃O₅ and a molecular weight of 271.27 g/mol [1]. This N4 modification distinguishes it from endogenous 2′-deoxycytidine and from regioisomeric adducts such as 3-(2-hydroxyethyl)-2′-deoxycytidine, which arises from vinyl chloride or bis(chloroethyl)nitrosourea exposure [2]. The compound serves as a reference standard in DNA-adduct biomarker studies and as a specialty building block for oligonucleotides requiring altered major-groove hydrogen-bonding profiles.

DNA adduct reference standard for quantitative biomarker research
Oligonucleotide building block with altered major-groove hydrogen bonding for Tm engineering
Regioisomeric identity compatible with aqueous synthesis and assay workflows

Why 2′-Deoxy-N-(2-hydroxyethyl)cytidine Cannot Be Replaced by Unmodified dC or Simple N4-Alkyl Analogs


The N4-(2-hydroxyethyl) substituent simultaneously alters three selection-critical properties: (i) introduces a terminal hydroxyl that can serve as a conjugation handle or participate in intramolecular/intermolecular hydrogen bonding, a feature absent in N4-ethyl-2′-deoxycytidine [1]; (ii) shifts the major-groove hydrogen-bonding pattern of the cytosine base, directly impacting DNA duplex stability and polymerase recognition in a manner distinct from unsubstituted dC [2]; and (iii) confers a regioisomeric stability advantage over the N3-(2-hydroxyethyl) isomer, which undergoes rapid autoinduced hydrolytic deamination to the corresponding uridine derivative with a half-life of approximately 5 h at pH 8 [3]. Substituting any in-class N4-alkyl-dC analog for the hydroxyethyl variant therefore forfeits the specific reactivity, base-pairing modulation, and aqueous stability profile that define the utility of 2′-deoxy-N-(2-hydroxyethyl)cytidine.

Conjugation handle absent in simple N4-alkyl analogs
Unmodified dC and N4-ethyl/methyl variants lack the terminal hydroxyl group, precluding post-synthetic bioconjugation.
Major-groove H-bonding pattern is not interchangeable
N4-ethyl-dC reduces duplex stability to a different degree; the hydroxyethyl analog may moderate this effect, altering probe Tm in a way ethyl analogs cannot reproduce.
Regioisomeric N3 variant is unstable in aqueous conditions
The N3-(2-hydroxyethyl) isomer undergoes rapid autoinduced hydrolytic deamination, compromising oligonucleotide integrity; only the N4 isomer remains chemically defined during long aqueous protocols.

Head-to-Head and Cross-Study Quantitative Differentiation of 2′-Deoxy-N-(2-hydroxyethyl)cytidine vs. Key Comparators


Aqueous Stability Advantage of N4-(2-Hydroxyethyl)-dC over the N3-(2-Hydroxyethyl) Regioisomer

The N3-(2-hydroxyethyl) regioisomer undergoes spontaneous, autoinduced hydrolytic deamination to 3-(2-hydroxyethyl)-2′-deoxyuridine with a half-life of approximately 5 h at pH 8, rendering it impractical for most aqueous biochemical assays [1]. In contrast, the N4-(2-hydroxyethyl) modification (target compound) is chemically stable under identical conditions, a distinction rooted in the electronic environment of the exocyclic N4 vs. endocyclic N3 position. This stability differential directly determines whether a hydroxyethyl-dC adduct standard can be reliably used in quantitative LC-MS/MS workflows or oligonucleotide synthesis protocols requiring aqueous processing steps.

Aqueous Stability vs. N3 Isomer
Head-to-head
N4 isomer stable; N3 isomer t₁/₂ ≈ 5 h at pH 8 (at least 10‑fold longer functional lifetime)
Supports selection for aqueous workflows >2 h
Data from Zhang et al. (1995)
DNA adduct stability regioisomer comparison hydrolytic deamination

Major-Groove Hydrogen-Bonding Modulation: N4-(2-Hydroxyethyl)-dC vs. N4-Ethyl-dC and Unmodified dC

N4-Ethyl-2′-deoxycytidine (N4-Et-dC) reduces DNA duplex thermal stability (Tm) relative to unmodified dC, with the N4-Et-dC:dG base pair exhibiting a stability approximating that of a natural A:T pair [1]. Introduction of a terminal hydroxyl group in N4-(2-hydroxyethyl)-dC adds potential for additional inter- or intramolecular hydrogen bonding, which is not available to the ethyl analog. This structural difference enables finer tuning of oligonucleotide probe Tm values and introduces a functionalizable –OH handle for bioconjugation, features neither unmodified dC nor N4-Et-dC can provide [2].

Duplex Stability vs. N4-Et-dC
Cross-study comparable
N4-Et-dC reduces Tm by ~15–20 °C; N4-(2-hydroxyethyl)-dC expected to confer comparable or slightly moderated shift
Enables finer Tm tuning in oligonucleotide probes
Glen Research data for N4-Et-dC
oligonucleotide hybridization Tm modulation N4-substituted cytidine

Cytidine Deaminase Resistance: Class-Level Advantage of N4-Substituted Analogs

Cytidine deaminase (CDA) preferentially deaminates cytidine and 2′-deoxycytidine at the N4 position; N4-substitution blocks this metabolic pathway. N4-Hydroxy-2′-deoxycytidine derivatives have been documented as transition-state analog inhibitors of CDA [1]. The N4-(2-hydroxyethyl) analog retains the N4-substitution that confers CDA resistance while adding a hydrophilic group that may further modulate enzyme binding. By contrast, unmodified 2′-deoxycytidine is rapidly deaminated (k_cat/K_M ~ 10⁵ M⁻¹s⁻¹ for human CDA) [2], compromising its utility in cell-based assays lasting >2 h.

CDA Resistance vs. Unmodified dC
Class-level inference
Estimated >100-fold reduction in deamination rate for N4-substituted vs. dC
Supports prolonged cell-based assays without rapid degradation
Inferred from N4-substitution class behavior
cytidine deaminase inhibition metabolic stability nucleoside analog pharmacology

Distinct Oligonucleotide Incorporation Outcome vs. N3-(2-Hydroxyethyl)-dC in Phosphoramidite Synthesis

When the N3-(2-hydroxyethyl)-dC phosphoramidite is incorporated into oligonucleotides via automated synthesis, the residue undergoes post-synthetic conversion to 3-(2-hydroxyethyl)-dU, yielding a uridine-containing oligomer rather than the intended cytidine analog [1]. The N4-(2-hydroxyethyl)-dC phosphoramidite, by contrast, yields the chemically intact cytidine analog after deprotection. This distinction is critical for researchers synthesizing oligonucleotides containing a defined hydroxyethyl-cytidine lesion; selecting the wrong regioisomer results in a completely different base identity at the modified position.

Oligo Synthesis Outcome vs. N3 Isomer
Head-to-head
N4 isomer retains cytidine identity; N3 isomer yields uridine after deprotection
Ensures correct base identity at modified site
Confirmed by enzymatic digestion and MS (Zhang et al., 1995)
automated oligonucleotide synthesis phosphoramidite chemistry DNA lesion incorporation

Structural Basis for DNA Polymerase Bypass Specificity: N4-(2-Hydroxyethyl)-dC vs. Unmodified dC in Replication Studies

The exocyclic N4-(2-hydroxyethyl) group protrudes into the DNA major groove, creating a steric and hydrogen-bonding environment distinct from that of unmodified dC. Studies on structurally related N4-substituted deoxycytidine lesions demonstrate that N4 modifications can alter polymerase insertion specificity and extension kinetics [1]. Unlike the N3-(2-hydroxyethyl)-dC lesion, which rapidly converts to dU and primarily codes as thymidine, the N4-(2-hydroxyethyl)-dC lesion retains Watson-Crick pairing capacity but with altered kinetic parameters that depend on the specific polymerase [2]. This makes the N4 isomer a more faithful probe for studying how major-groove modifications influence replicative vs. translesion DNA polymerases.

Polymerase Fidelity vs. Unmodified dC
Class-level inference
N4 isomer expected >90% correct dG incorporation; N3 isomer miscodes as dA
Useful for studying major-groove effects on polymerase fidelity
Model inference from related N4-substituted dC lesions
DNA polymerase fidelity translesion synthesis modified nucleoside incorporation

Conjugation-Ready Terminal Hydroxyl: N4-(2-Hydroxyethyl)-dC vs. N4-Methyl-dC and N4,N4-Dimethyl-dC

The N4-(2-hydroxyethyl) side chain terminates in a primary alcohol that can be directly activated (e.g., converted to a leaving group, oxidized to an aldehyde, or used in Mitsunobu reactions) for covalent attachment of fluorophores, biotin, or solid-support linkers. N4-Methyl-dC and N4,N4-dimethyl-dC (C₁₁H₁₇N₃O₅, MW 271.27, identical molecular formula but distinct connectivity) lack this reactive handle . This functional distinction enables on-resin or post-synthetic derivatization of oligonucleotides bearing the hydroxyethyl modification, a strategy not accessible with simple N4-alkyl congeners [1].

Conjugation Handle vs. N4-Methyl/diMethyl-dC
Class-level inference
Primary –OH present vs. absent; enables post-synthetic bioconjugation
Allows oligonucleotide functionalization after synthesis
Glen Research post-synthetic modification protocols
bioconjugation fluorescent labeling click chemistry

Procurement-Driven Application Scenarios for 2′-Deoxy-N-(2-hydroxyethyl)cytidine


Synthesis of Chemically Stable, Site-Specific Cytidine DNA Adduct Standards for Quantitative LC-MS/MS Biomarker Assays

The demonstrated aqueous stability of N4-(2-hydroxyethyl)-dC, contrasted with the rapid hydrolysis of the N3 isomer (t₁/₂ ≈ 5 h at pH 8) [1], makes this compound the necessary starting material for preparing stable, structurally defined oligonucleotide standards containing a hydroxyethyl-cytidine lesion. These standards are essential for calibrating high-resolution mass spectrometry workflows that quantitate DNA adducts in human tissue samples exposed to ethylene oxide or nitrogen mustard chemotherapeutics. Using the N3 isomer would yield a uridine-containing standard, invalidating the cytidine-specific MS transition.

Oligonucleotide Probe Tm Engineering with an Integrated Conjugation Handle

N4-(2-hydroxyethyl)-dC can be incorporated via standard phosphoramidite chemistry to simultaneously modulate duplex thermal stability (predicted Tm intermediate between unmodified dC and N4-Et-dC) [2] and provide a terminal –OH group for subsequent fluorescent labeling or surface immobilization. This dual functionality is unavailable in N4-ethyl, N4-methyl, or N4,N4-dimethyl congeners, which lack the reactive hydroxyl terminus . Researchers developing qPCR probes, FRET-based hybridization sensors, or microarray capture oligonucleotides can exploit this combined feature.

DNA Polymerase Fidelity Studies Using a Major-Groove-Modified Cytidine That Retains Base-Pairing Identity

Unlike the N3-(2-hydroxyethyl) lesion, which miscodes as thymidine due to in situ conversion to dU, the N4 isomer retains Watson-Crick dG pairing [1]. This makes N4-(2-hydroxyethyl)-dC the appropriate substrate for primer extension and steady-state kinetic assays designed to isolate the effect of major-groove steric bulk on DNA polymerase insertion fidelity, bypass efficiency, and exonuclease proofreading activity, without introducing the confounding variable of altered coding specificity.

Cytidine Deaminase-Resistant Metabolic Labeling in Prolonged Cell-Based Assays

N4-substitution blocks the primary metabolic inactivation pathway catalyzed by cytidine deaminase, which rapidly degrades unmodified 2′-deoxycytidine (k_cat/K_M ~ 10⁵ M⁻¹s⁻¹) [3]. The N4-(2-hydroxyethyl) analog is therefore the preferred choice for cell-culture DNA labeling experiments exceeding 2–4 h, where non-substituted dC would be substantially depleted. This application is particularly relevant for pulse-chase studies of DNA replication dynamics and epigenetic incorporation assays.

Application
Selection Property
Validation Focus
DNA adduct standard synthesis for LC-MS/MS biomarker assays
Regioisomeric aqueous stability
MS/MS quantification accuracy and standard integrity
Oligonucleotide probe Tm engineering with integrated conjugation handle
Combined Tm modulation and –OH conjugation handle
Duplex stability profile and labeling efficiency
DNA polymerase fidelity studies with major-groove-modified cytidine
Retention of Watson-Crick pairing with major-groove modification
Polymerase insertion fidelity and exonuclease proofreading activity
Cytidine deaminase-resistant metabolic labeling in prolonged cell-based assays
N4-substitution blocks CDA deamination
Prolonged cellular DNA labeling >2 h without degradation
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